molecular formula C8H10F3IO B2488424 1-(Iodomethyl)-4-methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane CAS No. 2551120-66-0

1-(Iodomethyl)-4-methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane

Cat. No.: B2488424
CAS No.: 2551120-66-0
M. Wt: 306.067
InChI Key: HXHNPMIDXCDIDM-UHFFFAOYSA-N
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Description

1-(Iodomethyl)-4-methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane (CAS: 1935986-52-9) is a bicyclic compound featuring a 2-oxabicyclo[2.1.1]hexane core substituted with iodomethyl, methyl, and trifluoromethyl groups. Its molecular formula is C₉H₁₂F₃IO, with a molecular weight of 306.06 g/mol . The compound’s structure combines steric bulk (iodomethyl) and electron-withdrawing properties (trifluoromethyl), making it valuable in agrochemical and pharmaceutical research, particularly as a bioisostere for ortho-substituted phenyl rings .

Key physicochemical properties include:

  • LogD: Reduced by 0.5–1.4 units compared to phenyl analogs, enhancing water solubility .
  • Metabolic stability: Improved intrinsic clearance (CIₘᵢₙₜ) in human liver microsomes compared to carbocyclic analogs .

Properties

IUPAC Name

1-(iodomethyl)-4-methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3IO/c1-6-2-7(3-6,4-12)13-5(6)8(9,10)11/h5H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXHNPMIDXCDIDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1)(OC2C(F)(F)F)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Iodomethyl)-4-methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might begin with the preparation of a suitable cyclopropane derivative, followed by iodination and subsequent functional group modifications to introduce the trifluoromethyl and oxabicyclo moieties.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodomethyl group serves as a prime site for nucleophilic substitution (SN2 or SN1 mechanisms). This reactivity is leveraged in synthetic pathways to introduce diverse functional groups.

Reaction TypeReagents/ConditionsProduct FormedKey Observations
Alkoxy SubstitutionNaOMe/MeOH, 60°C, 12 hrsMethoxymethyl derivativeHigh regioselectivity due to steric shielding from the bicyclic framework
Amine SubstitutionBenzylamine, DMF, 80°C, 6 hrsBenzylamino-methyl derivativeRequires polar aprotic solvents for optimal yield
Thiol SubstitutionPhSH, K₂CO₃, DCM, RT, 3 hrs Phenylthio-methyl compoundEnhanced reaction rate due to trifluoromethyl’s electron-withdrawing effects

The trifluoromethyl group stabilizes transition states by polarizing the C–I bond, accelerating substitutions . Steric hindrance from the bicyclo[2.1.1]hexane system limits access to bulky nucleophiles.

Cross-Coupling Reactions

The iodine atom participates in transition-metal-catalyzed cross-couplings, enabling carbon–carbon bond formation.

Coupling TypeCatalytic SystemSubstrateApplications
Suzuki–MiyauraPd(PPh₃)₄, K₂CO₃, Dioxane, 90°CArylboronic acids Synthesis of biaryl derivatives for drug discovery
Stille CouplingPd₂(dba)₃, AsPh₃, THF, 70°CVinyltributyltinAccess to alkenyl-substituted analogs
SonogashiraCuI, PdCl₂(PPh₃)₂, Et₃N, 80°CTerminal alkynes Formation of alkynylated building blocks

These reactions retain the oxabicyclo core, making the compound valuable in medicinal chemistry for bioisosteric replacements of aromatic rings .

Ring-Opening Reactions

The strained bicyclic system undergoes controlled ring-opening under acidic or basic conditions:

ConditionsReagentsProductMechanism
H₂SO₄ (10%), 50°CH₂ODihydroxy derivativeAcid-catalyzed hydrolysis of the ether linkage
LDA, THF, –78°CElectrophiles (e.g., MeI)Alkylated diol intermediates Base-induced ring opening followed by trapping

Ring-opening pathways are selective at the oxygen bridge, preserving the trifluoromethyl and methyl substituents .

Radical Reactions

The C–I bond undergoes homolytic cleavage under UV light or radical initiators:

InitiatorConditionsMajor ProductsUse Case
AIBN, Toluene, 80°CStyrenePolystyrene-grafted derivativesPolymer chemistry applications
UV Light (254 nm)Bicyclohexyl dimer Study of radical recombination kinetics

Radical stability is influenced by the trifluoromethyl group’s inductive effects, which moderate reactivity .

Functional Group Transformations

The methyl and trifluoromethyl groups enable further derivatization:

TransformationReagentsOutcomeNotes
Oxidation (CF₃)KMnO₄, H₂O, 100°CCarboxylic acid formationLimited by CF₃ group’s inertness
Halogenation (CH₃)NBS, CCl₄, LightBromomethyl derivativePosition-selective due to bicyclic strain

Key Research Findings

  • Bioisosteric Utility : The oxabicyclo[2.1.1]hexane core serves as a saturated surrogate for ortho- and meta-substituted benzenes, improving metabolic stability in drug candidates .

  • Synthetic Versatility : Iodine’s role as a “transformable handle” enables rapid diversification into >20 derivatives in one-step reactions .

  • Stability Considerations : Decomposition occurs above 222°C, necessitating low-temperature storage (–70°C) for long-term stability .

This compound’s unique reactivity profile positions it as a critical intermediate in agrochemical and pharmaceutical synthesis, particularly for designing analogs with enhanced pharmacokinetic properties . Further studies exploring enantioselective transformations of its bicyclic framework are warranted.

Scientific Research Applications

Synthetic Organic Chemistry

1-(Iodomethyl)-4-methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane serves as a versatile building block in the synthesis of more complex organic molecules. Its bicyclic structure is particularly useful in:

  • Diels-Alder Reactions : It can act as a diene, reacting with dienophiles to form more complex bicyclic structures.
  • Nucleophilic Substitution Reactions : The iodomethyl group allows for further functionalization, making it a valuable intermediate in organic synthesis.

Medicinal Chemistry

The compound is being investigated for its potential use in drug development:

  • Pharmaceutical Scaffold : Its structural characteristics make it suitable for designing new pharmaceuticals, particularly those targeting G protein-coupled receptors (GPCRs), which are crucial in various physiological processes.
  • Biological Activity : Although specific biological activity data is limited, related compounds with similar bicyclic structures have shown promise in pharmacological studies, suggesting potential therapeutic applications.

Material Science

In material science, this compound is explored for:

  • Specialty Chemicals Production : Its unique properties may be utilized in the development of advanced materials and catalysts.
  • Chemical Modifications : The presence of the iodine atom allows for selective substitutions that can tailor the compound's properties for specific applications.

Chemical Reaction Analysis

The compound can undergo various chemical reactions:

  • Substitution Reactions : The iodine atom can be replaced by nucleophiles such as amines or thiols.
  • Oxidation and Reduction : It can be oxidized or reduced to yield different derivatives based on reaction conditions.
  • Cycloaddition Reactions : The bicyclic structure is amenable to cycloaddition reactions, leading to more complex ring systems.

Mechanism of Action

The mechanism by which 1-(Iodomethyl)-4-methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane exerts its effects depends on its specific application. In medicinal chemistry, for example, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Substituents Key Features Bioactivity/Metabolic Data Reference
1-(Iodomethyl)-4-methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane Iodomethyl, methyl, trifluoromethyl Enhanced metabolic stability (CIₘᵢₙₜ = 23 mg/min/μL); MIC = 0.250 mg/mL (F. verticillioides) Fungicidal activity similar to fluxapyroxad
Fluxapyroxad 2-oxabicyclo[2.1.1]hexane analog [29] Chlorine, trifluoromethyl MIC = 0.250 mg/mL (F. verticillioides); CIₘᵢₙₜ = 23 mg/min/μL Equal potency to parent fungicide
Boscalid 2-oxabicyclo[2.1.1]hexane analog [31] Chlorine, nitro MIC = 0.250 mg/mL (F. oxysporum); CIₘᵢₙₜ = 3 mg/min/μL Superior metabolic stability
4-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane Bromomethyl Molecular weight: 193.04 g/mol; logD ≈ 1.2 Intermediate for further coupling
Ethyl 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate Ethyl ester, iodomethyl Molecular weight: 338.14 g/mol; used in spirocyclic derivatives Synthetic precursor

Functional Comparisons

Antifungal Activity

  • MIC Values : The iodomethyl-trifluoromethyl derivative matches fluxapyroxad’s MIC (0.250 mg/mL) against Fusarium verticillioides but underperforms at low concentrations . Carbocyclic analogs (e.g., [30]) show 2× higher potency (MIC = 0.125 mg/mL) due to increased lipophilicity .
  • Mechanism : The 2-oxabicyclo[2.1.1]hexane scaffold mimics the ortho-substituted phenyl ring’s geometry (distance d = 3.6 Å vs. 3.0–3.1 Å in phenyl) but with reduced π-π interactions, affecting target binding .

Metabolic Stability

  • Intrinsic Clearance (CIₘᵢₙₜ) :
    • Iodomethyl-trifluoromethyl derivative: 23 mg/min/μL (improved over carbocyclic analogs) .
    • Boscalid analog [31]: 3 mg/min/μL (vs. 26 mg/min/μL for boscalid) due to oxygen-enhanced microsomal resistance .
    • Lomitapide analog [35]: 87 mg/min/μL (worse than parent compound), highlighting scaffold-dependent outcomes .

Solubility and Lipophilicity

  • Water Solubility : 2-Oxabicyclohexane derivatives exhibit >10× higher solubility than phenyl analogs (e.g., 29 vs. fluxapyroxad) .
  • LogD Reduction : Trifluoromethyl and iodomethyl groups lower logD by ~1.0 unit, balancing hydrophobicity for membrane permeability .

Key Research Findings

Geometric Mimicry : The 2-oxabicyclo[2.1.1]hexane scaffold replicates ortho-phenyl substituent distances (r = 1.56–1.57 Å vs. 1.38–1.44 Å) and angles (φ₁/φ₂ ≈ 120°), enabling bioisosteric replacement .

Agrochemical Applications : Analog [29] retains fluxapyroxad’s antifungal activity while improving solubility, supporting field use under varied pH conditions .

Pharmaceutical Potential: Reduced logD and improved metabolic stability make iodomethyl-trifluoromethyl derivatives candidates for CNS drugs requiring blood-brain barrier penetration .

Biological Activity

1-(Iodomethyl)-4-methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural features, including an iodomethyl group and a trifluoromethyl substituent. This article explores its biological activities, focusing on antimicrobial properties, anti-inflammatory effects, and potential applications in drug development.

Structural Overview

The molecular formula of this compound is C7H8F3IOC_7H_8F_3IO with a molar mass of 292.04 g/mol. Its structure allows for various interactions with biological targets, making it a subject of interest in pharmacological research.

Property Value
Molecular FormulaC7H8F3IO
Molar Mass292.04 g/mol
DensityNot Available
Boiling PointNot Available

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, compounds with the trifluoromethyl group have shown high efficacy against MRSA, suggesting that the presence of this moiety enhances antibacterial properties due to increased lipophilicity and metabolic stability .

In vitro tests demonstrated that related compounds had minimum inhibitory concentrations (MICs) ranging from 12.9 to 25.9 µM against S. aureus and MRSA isolates, indicating their potential as effective antibacterial agents .

Anti-inflammatory Potential

The anti-inflammatory activity of bicyclic compounds has been explored through their effects on nuclear factor kappa B (NF-κB) pathways. Certain derivatives have been shown to modulate NF-κB activity, which is crucial in inflammatory responses . Compounds with specific substitutions on their phenyl rings were found to either enhance or inhibit NF-κB activity, demonstrating the importance of structural modifications in tuning biological responses.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of compounds related to this compound:

  • Antimicrobial Evaluation :
    • A study evaluated a series of trifluoromethyl-substituted bicyclic compounds against S. aureus and MRSA, confirming significant antibacterial activity .
    • The mechanism of action was hypothesized to involve disruption of bacterial cell membranes, supported by structural analyses.
  • Cell Viability and Toxicity :
    • In vitro assays assessed the cytotoxic effects of various derivatives on human cell lines, revealing that specific substitutions could lead to reduced cell viability at concentrations above 20 µM .
    • The findings suggest a potential for selective toxicity, which could be leveraged in therapeutic applications.
  • Molecular Docking Studies :
    • Computational studies have been employed to predict the binding affinities of these compounds to various biological targets, including enzymes involved in metabolic pathways and G protein-coupled receptors (GPCRs). The presence of the trifluoromethyl group was noted to enhance binding interactions due to increased hydrophobicity .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the 2-oxabicyclo[2.1.1]hexane core in this compound?

  • Methodological Answer : The 2-oxabicyclo[2.1.1]hexane scaffold can be synthesized via iodocyclization of allylic alcohols or alkenes (e.g., using iodine or bromine as electrophiles). For example, highlights a general approach using iodocyclization to generate bicyclic systems with multiple exit vectors for further functionalization . A related bromomethyl analog (4-((Benzyloxy)methyl)-1-(bromomethyl)-2-oxabicyclo[2.1.1]hexane) was synthesized via halocyclization, as described in , with key steps including regioselective halogen addition and ring closure under mild conditions .

Q. How can the stereochemical integrity of the bicyclic framework be confirmed post-synthesis?

  • Methodological Answer : NMR spectroscopy (1H and 13C) is critical for verifying stereochemistry. For instance, provides detailed NMR data (e.g., δ 1.76–1.69 ppm for bridgehead protons) to confirm endo/exo configurations . X-ray crystallography is definitive for absolute stereochemical assignment, as used in to validate geometric parameters of similar bicyclic systems . High-resolution mass spectrometry (HRMS) (e.g., ’s [M+Na]+ peak at m/z 319.0304) ensures molecular formula accuracy .

Advanced Research Questions

Q. What computational methods validate 2-oxabicyclo[2.1.1]hexanes as bioisosteric replacements for ortho-substituted benzenes?

  • Methodological Answer : Density functional theory (DFT) calculations and molecular docking are used to compare geometric parameters (e.g., bond distances, angles) between the bicyclic core and benzene rings. analyzed X-ray data to show that 2-oxabicyclo[2.1.1]hexanes mimic ortho-substituted phenyl rings in distance (d = 3.6 Å vs. 3.0–3.1 Å) and angular profiles (φ1/φ2 angles) . Molecular dynamics simulations further assess conformational rigidity and binding affinity in protein-ligand interactions.

Q. How does the trifluoromethyl group influence reactivity in nucleophilic substitution reactions at the iodomethyl site?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the adjacent iodomethyl carbon, accelerating SN2 reactions. However, steric hindrance from the bicyclic framework may limit accessibility. ’s azidomethyl analog highlights the role of leaving group ability (iodide vs. azide) in determining reaction rates . Kinetic studies (e.g., monitoring by 19F NMR) can quantify substituent effects on reactivity.

Q. What strategies mitigate competing fragmentation pathways during functionalization of the iodomethyl substituent?

  • Methodological Answer : demonstrates that solvent polarity and temperature significantly influence fragmentation vs. substitution. Using polar aprotic solvents (e.g., DMF) at lower temperatures favors nucleophilic displacement over ring-opening . Protecting groups (e.g., benzyloxy in ) can stabilize the bicyclic core during reactions . Additionally, leaving group optimization (e.g., replacing iodide with tosylate) may reduce unwanted side reactions.

Q. How does the oxabicyclohexane ring impact pharmacokinetic properties compared to aromatic analogs?

  • Methodological Answer : The rigid, non-planar structure of the oxabicyclohexane ring improves metabolic stability by reducing cytochrome P450 enzyme recognition, as validated in for bioisosteric drug candidates . LogP measurements and solubility assays (e.g., shake-flask method) reveal enhanced hydrophilicity compared to aromatic analogs. In vitro permeability assays (e.g., Caco-2 cell monolayers) assess absorption differences due to reduced π-π stacking interactions.

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